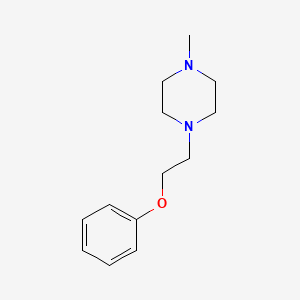

1-methyl-4-(2-phenoxyethyl)piperazine

CAS No.:

Cat. No.: VC10511897

Molecular Formula: C13H20N2O

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20N2O |

|---|---|

| Molecular Weight | 220.31 g/mol |

| IUPAC Name | 1-methyl-4-(2-phenoxyethyl)piperazine |

| Standard InChI | InChI=1S/C13H20N2O/c1-14-7-9-15(10-8-14)11-12-16-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3 |

| Standard InChI Key | XHRCTZAXSUDEMN-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)CCOC2=CC=CC=C2 |

| Canonical SMILES | CN1CCN(CC1)CCOC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The IUPAC name for this compound is 1-methyl-4-(2-phenoxyethyl)piperazine, with a molecular formula of . Its molecular weight is 220.31 g/mol, and it features a piperazine ring system—a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. The methyl group at position 1 and the 2-phenoxyethyl side chain at position 4 introduce steric and electronic modifications that influence its physicochemical and biological behavior .

Table 1: Physicochemical Properties of 1-Methyl-4-(2-phenoxyethyl)piperazine

The compound’s lipophilicity, driven by the phenoxyethyl group, enhances membrane permeability, a critical factor in its pharmacokinetic profile .

Synthesis and Structural Analogues

Structural Analogues and Comparative Activity

Key analogues include:

-

1-(4-Methylphenoxyethyl)piperazine: Demonstrates enhanced antioxidant activity, increasing superoxide dismutase (SOD) activity by 160–195% in vitro .

-

1-(2,6-Dimethylphenoxyethyl)piperazine: Shows dual adrenergic receptor blockade (α1/α2 and β1) with moderate antioxidant effects .

-

1-Phenylpiperazine: A simpler analogue used as a building block in neuropharmacological agents .

The addition of methyl groups to the phenoxy moiety improves antioxidant capacity, while halogenation (e.g., chlorine) reduces efficacy .

Pharmacological Properties

Antioxidant Activity

1-Methyl-4-(2-phenoxyethyl)piperazine’s antioxidant potential is inferred from studies on its analogues. In human plasma assays, 1-(4-methylphenoxyethyl)piperazine elevated ferric-reducing antioxidant power (FRAP) values by 160–195% at concentrations of –, comparable to Trolox (a vitamin E analogue) and superior to resveratrol . This activity correlates with the compound’s ability to scavenge reactive oxygen species (ROS) and enhance endogenous antioxidant enzymes like SOD .

Table 2: Antioxidant Profile of Selected Piperazine Derivatives

Cardiovascular Effects

Piperazine derivatives with phenoxyethyl substituents exhibit α1/α2- and β1-adrenergic receptor antagonism, reducing blood pressure in normotensive rat models . For instance, 1-(4-methylphenoxyethyl)piperazine showed values of 84.6 nM (α1) and 252.3 nM (α2), indicating high receptor affinity . These effects are mechanistically similar to carvedilol, a clinically used β-blocker with antioxidant properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume